7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine
Overview
Description
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings in their structure .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby affecting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the binding interaction with specific biomolecules, such as DNA and proteins. This binding can lead to changes in gene expression and enzyme activity. For instance, the compound can bind to the DNA minor groove, thereby affecting transcriptional regulation. Additionally, it can inhibit enzymes by binding to their active sites, leading to a decrease in enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions. Studies have shown that the compound remains stable at room temperature but may degrade when exposed to light or extreme pH conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At high doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body. The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base can yield the desired imidazo[4,5-c]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) are utilized.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines, N-oxides, and dehalogenated derivatives .
Scientific Research Applications
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure for developing potential therapeutic agents, including anticancer and antiviral drugs.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring system.
Imidazo[1,2-a]pyridines: These isomers have the imidazole ring fused at different positions on the pyridine ring.
Uniqueness
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for developing new compounds with tailored functionalities.
Properties
IUPAC Name |
7-bromo-1-methyl-2-phenylimidazo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-17-12-10(14)7-15-8-11(12)16-13(17)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOCOMLLRLALSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2N=C1C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225427 | |
Record name | 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044772-00-0 | |
Record name | 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044772-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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